3-((Trimethylsilyl)ethynyl)pyridin-2-amine
Overview
Description
3-((Trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the molecular formula C10H14N2Si and a molecular weight of 190.32 g/mol It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridin-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with trimethylsilylacetylene under specific conditions. One common method includes the use of a palladium catalyst and a base such as triethylamine in an inert atmosphere . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((Trimethylsilyl)ethynyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Production of reduced amine derivatives.
Substitution: Generation of various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
3-((Trimethylsilyl)ethynyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethynyl moiety can participate in various chemical reactions, potentially leading to the formation of active metabolites that exert biological effects. The pyridin-2-amine structure can interact with specific binding sites on target proteins, modulating their activity and leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-((Trimethylsilyl)ethynyl)pyridine
- 5-Bromo-3-((Trimethylsilyl)ethynyl)pyridin-2-amine
- 4-Methoxy-3-((Trimethylsilyl)ethynyl)pyridin-2-amine
Uniqueness
3-((Trimethylsilyl)ethynyl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, while the ethynyl moiety provides a site for further chemical modifications. The pyridin-2-amine structure allows for interactions with a wide range of biological targets, making it a versatile compound in various research applications.
Properties
IUPAC Name |
3-(2-trimethylsilylethynyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFUWBHNWQMINC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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